molecular formula C12H14ClNO3 B1620813 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid CAS No. 93709-63-8

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid

Cat. No.: B1620813
CAS No.: 93709-63-8
M. Wt: 255.7 g/mol
InChI Key: MKKHOWQSYIOOLE-UHFFFAOYSA-N
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Description

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid is an organic compound with a complex structure that includes a chlorinated benzoyl group and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-methylbutyric acid.

    Amidation Reaction: The 4-chlorobenzoyl chloride is reacted with an amine to form the benzoylamino intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-methylbutyric acid under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can influence metabolic pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-benzoylamino)-butyric acid: Similar structure but lacks the methyl group.

    2-(4-Bromo-benzoylamino)-3-methyl-butyric acid: Similar structure with a bromine atom instead of chlorine.

    2-(4-Chloro-benzoylamino)-3-ethyl-butyric acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom and the methyl group provides distinct chemical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHOWQSYIOOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377879
Record name 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93709-63-8, 1629857-89-1
Record name 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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